molecular formula C21H21ClN4O2S B3411371 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904831-60-3

2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Katalognummer: B3411371
CAS-Nummer: 904831-60-3
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: MXWXSZIIVMAZOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This sulfonamide derivative features a pyridazine core substituted with a piperidine moiety at position 6, linked to a phenyl group at position 3 of the pyridazine ring. The benzene sulfonamide component is substituted with a chlorine atom at position 2.

Eigenschaften

IUPAC Name

2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-18-9-2-3-10-20(18)29(27,28)25-17-8-6-7-16(15-17)19-11-12-21(24-23-19)26-13-4-1-5-14-26/h2-3,6-12,15,25H,1,4-5,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWXSZIIVMAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds. The piperidine moiety is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the aromatic ring, followed by chlorination to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • IUPAC Name: 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • Molecular Formula: C21H21ClN4O2S
  • Molecular Weight: 404.93 g/mol
  • CAS Number: 904831-60-3

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Can lead to the formation of sulfoxides or sulfones.
  • Reduction: May yield amines or alcohols.

Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Medicinal Chemistry

2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is being investigated for its potential as a therapeutic agent in various diseases, particularly due to its ability to inhibit specific enzymes and receptors. Its structural features suggest possible applications in:

  • Anti-inflammatory agents
  • Anticancer drugs
  • Antimicrobial compounds

Biological Studies

The compound's interaction with biological systems makes it a candidate for studying:

  • Enzyme inhibition: Investigating how it affects enzyme activity can provide insights into metabolic pathways.
  • Receptor binding: Understanding its affinity for certain receptors may lead to the development of targeted therapies.

Material Science

Due to its unique chemical properties, this compound could be utilized in:

  • Development of new materials: Its sulfonamide group can enhance solubility and stability in various formulations.

Agrochemicals

The compound's potential as an agrochemical agent is being explored, particularly in the development of pesticides and herbicides that target specific pests or plant diseases.

Case Study 1: Anticancer Activity

Recent studies have shown that derivatives of sulfonamide compounds exhibit significant anticancer activity. A study demonstrated that modifications to the piperidine and pyridazine moieties enhance cytotoxic effects against various cancer cell lines, suggesting that 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide could be further developed as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition has revealed that compounds similar to 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can effectively inhibit key enzymes involved in inflammatory pathways. This highlights the potential for this compound in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine and pyridazine moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to alterations in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations

Core Heterocycle and Substituent Positioning
  • Target Compound : Pyridazine ring with piperidine at position 6; sulfonamide attached to a 3-phenyl group on pyridazine.
  • G620-0459 () : Pyridazine ring with piperidine at position 6; sulfonamide attached to a 4-phenyl group. The benzene sulfonamide has 2,4-difluoro substituents instead of a single chlorine.
  • Compound 13p () : Benzene sulfonamide with 2-chloro-4-fluoro substituents and a ureidopyrimidine side chain, differing in the heterocyclic system.
Key Structural Impacts
  • Substituent Position : The 3-phenyl vs. 4-phenyl attachment in the target compound and G620-0459 may influence steric interactions and binding pocket compatibility in biological targets.
  • Halogen Effects : Chlorine (target) vs. fluorine (G620-0459, 13p) alters electronegativity and lipophilicity. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce logP compared to chlorine.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property Target Compound* G620-0459 () Compound 13p ()
Molecular Formula C21H20ClN4O2S (inferred) C21H20F2N4O2S Not provided
Molecular Weight ~445.0 (estimated) 430.47 Not provided
logP ~4.5 (estimated) 4.4383 Not provided
logD Not available 4.414 Not provided
Polar Surface Area (Ų) ~65 (inferred) 65.275 Not provided
Hydrogen Bond Donors 1 1 Not provided

*Note: Data for the target compound are inferred based on structural similarities to G620-0457.

Key Observations:
  • Lipophilicity : The target compound’s chlorine substituent likely increases logP compared to G620-0459’s fluorine groups, as fluorine is less lipophilic than chlorine .
  • Solubility : Both compounds exhibit low aqueous solubility (logSw ≈ -4.25 for G620-0459), typical of sulfonamide derivatives with bulky aromatic systems .

Biologische Aktivität

2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its potential pharmacological applications. This compound features a unique structure combining a pyridazine ring with a piperidine moiety, which may contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is C21H21ClN4O2SC_{21}H_{21}ClN_{4}O_{2}S, and it has a molecular weight of 414.93 g/mol. The compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities.

The mechanism of action for 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves interactions with specific molecular targets, particularly enzymes and receptors. The piperidine and pyridazine moieties are believed to play crucial roles in modulating enzyme activity and cellular signaling pathways. Research indicates that this compound may inhibit key enzymes involved in various physiological processes, potentially leading to therapeutic effects against diseases such as cancer and infections .

Antiviral Activity

Research on similar compounds has shown that derivatives containing piperidine and pyridazine structures exhibit antiviral properties. For instance, studies have demonstrated that certain piperazine derivatives possess moderate protection against viruses like HIV-1, CVB-2, and HSV-1 . While specific data for 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is limited, its structural similarities suggest potential antiviral activity.

Antibacterial and Antifungal Activity

Sulfonamide derivatives are well-known for their antibacterial properties. A study indicated that various sulfonamide compounds demonstrate significant antibacterial and antifungal activities . The presence of the sulfonamide group in 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide aligns with these findings, suggesting potential efficacy against bacterial and fungal infections.

Cardiovascular Effects

Recent investigations into related sulfonamide compounds have revealed their influence on cardiovascular parameters. For example, certain sulfonamides were shown to affect perfusion pressure and coronary resistance in isolated rat heart models . This indicates that 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may also exert cardiovascular effects, warranting further exploration.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds structurally related to 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:

StudyFindings
Wu et al. (1999)Demonstrated that certain sulfonamide derivatives can act as endothelin receptor-A inhibitors, potentially beneficial in managing pulmonary hypertension .
Schwartz et al. (1995)Identified a sulfonamide derivative as a carbonic anhydrase inhibitor, showing promise for treating heart failure .
Takenaka et al. (1982)Reported cardiovascular effects of various benzenesulfonamide derivatives on perfusion pressure .

These studies highlight the diverse biological activities associated with sulfonamide compounds, suggesting that 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may share similar properties.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

Answer: The synthesis typically involves multi-step reactions:

Pyridazine Ring Formation : Hydrazine reacts with a dicarbonyl precursor to form the pyridazine core .

Suzuki–Miyaura Coupling : Aryl halides are coupled with boronic acids to attach the phenyl-piperidine moiety under palladium catalysis .

Sulfonamide Formation : The sulfonyl chloride intermediate reacts with an aniline derivative in the presence of a base (e.g., pyridine) .

Q. Key Optimization Strategies :

  • Temperature : Maintain 80–100°C during coupling to enhance reactivity without side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for solubility and stability .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), piperidine methylenes (δ 1.5–3.0 ppm), and sulfonamide NH (δ 10–11 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. Critical Data :

TechniqueKey Information
FT-IR Sulfonamide S=O stretch (1350–1300 cm⁻¹)
X-ray Crystallography Confirms dihedral angles between aromatic rings

Q. What in vitro models are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition Assays :
    • Kinase Inhibition : Use ADP-Glo™ assay to measure inhibition of tyrosine kinases (IC50 values) .
    • Carbonic Anhydrase Inhibition : Monitor CO2 hydration via stopped-flow spectroscopy .
  • Cell-Based Assays :
    • MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism of action?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to kinases (e.g., BTK, EGFR) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations : Map interactions between the sulfonamide group and enzyme active sites (e.g., hydrophobic pockets in BTK) .

Q. Key Findings :

  • The sulfonamide group mimics ATP’s phosphate moiety, competing for kinase binding .
  • Piperidine enhances membrane permeability via lipophilicity (clogP ≈ 3.5) .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Answer: Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) .
  • Cell Line Variability : Genetic differences in target expression (e.g., BTK in Ramos vs. HEK293 cells) .

Q. Resolution Strategies :

Standardize Assays : Use identical ATP concentrations (e.g., 1 mM) and buffer pH (7.4).

Orthogonal Validation : Confirm activity via Western blot (phospho-target quantification) .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Answer:

Substituent ModificationImpact on Activity
Piperidine → Morpholine Reduced logD (improved solubility) but lower kinase affinity
Chloro → Fluoro Enhanced metabolic stability (CYP3A4 resistance)
Sulfonamide → Amide Loss of enzyme inhibition due to missing S=O motif

Q. Design Priorities :

  • Retain sulfonamide for target engagement.
  • Optimize piperidine substituents (e.g., 4-methyl for potency ).

Q. What methodologies assess pharmacokinetics and toxicity in preclinical studies?

Answer:

  • ADME Profiling :
    • Microsomal Stability : Incubate with liver microsomes (CLint calculation) .
    • Caco-2 Permeability : Predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s) .
  • In Vivo Toxicity :
    • Acute Toxicity (OECD 423) : Dose rodents (5–2000 mg/kg) and monitor for 14 days .
    • hERG Inhibition Patch Clamp : Mitigate cardiac risk (IC50 > 10 μM) .

Q. Key Data :

ParameterValue
t1/2 (rat) 4.2 h
Plasma Protein Binding 92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.